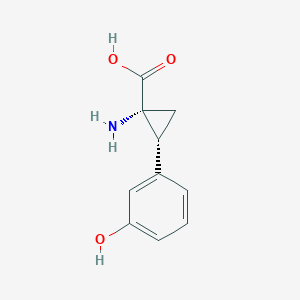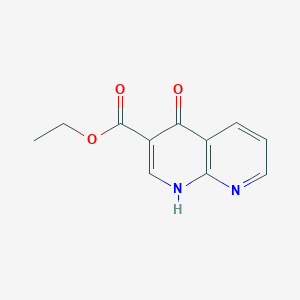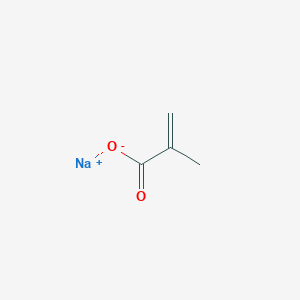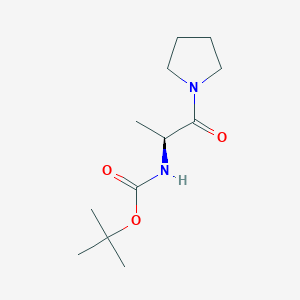
2,3-Methano-3-tyrosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Methano-3-tyrosine, also known as β2,3-amino acid, is a non-proteinogenic amino acid that is formed by the cyclization of tyrosine. It is a rare amino acid that is found in certain natural products and has been the subject of increasing research interest due to its unique structure and potential biological activities.
Mechanism Of Action
The mechanism of action of 2,3-methano-3-tyrosine is not fully understood, but it is thought to exert its biological effects through the modulation of various signaling pathways in the body. It has been found to interact with enzymes and receptors involved in inflammation, cancer, and neurodegenerative diseases.
Biochemical And Physiological Effects
2,3-Methano-3-tyrosine has been shown to have a range of biochemical and physiological effects in animal and cell-based studies. It has been found to reduce inflammation, inhibit cancer cell growth, and protect against neuronal damage. It has also been shown to have antioxidant properties and to modulate the immune system.
Advantages And Limitations For Lab Experiments
The advantages of using 2,3-methano-3-tyrosine in lab experiments include its unique structure and potential biological activities, which make it a promising candidate for the development of new drugs and therapies. However, the limitations of using this compound in lab experiments include its rarity and the difficulty of synthesizing it in large quantities.
Future Directions
There are several future directions for research on 2,3-methano-3-tyrosine. These include further studies on its biological activities and mechanisms of action, as well as the development of new drugs and therapies based on its structure and properties. Additionally, research on the biosynthesis of this compound could lead to the development of new methods for producing rare amino acids and other natural products.
Synthesis Methods
The synthesis of 2,3-methano-3-tyrosine can be achieved through several methods, including chemical synthesis and biosynthesis. Chemical synthesis involves the use of organic chemistry techniques to create the compound, while biosynthesis involves the use of enzymes and microorganisms to produce the compound.
Scientific Research Applications
2,3-Methano-3-tyrosine has been the subject of extensive scientific research due to its potential biological activities. It has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties, making it a promising candidate for the development of new drugs and therapies.
properties
CAS RN |
139561-05-0 |
|---|---|
Product Name |
2,3-Methano-3-tyrosine |
Molecular Formula |
C10H11NO3 |
Molecular Weight |
193.2 g/mol |
IUPAC Name |
(1R,2R)-1-amino-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H11NO3/c11-10(9(13)14)5-8(10)6-2-1-3-7(12)4-6/h1-4,8,12H,5,11H2,(H,13,14)/t8-,10-/m1/s1 |
InChI Key |
QJIGJBFNKLGGML-PSASIEDQSA-N |
Isomeric SMILES |
C1[C@@H]([C@]1(C(=O)O)N)C2=CC(=CC=C2)O |
SMILES |
C1C(C1(C(=O)O)N)C2=CC(=CC=C2)O |
Canonical SMILES |
C1C(C1(C(=O)O)N)C2=CC(=CC=C2)O |
Other CAS RN |
139561-05-0 |
synonyms |
2,3-methano-3-tyrosine 2,3-methano-3-tyrosine, (1R-cis)-isomer 2,3-methano-3-tyrosine, (1S-cis)-isomer 2,3-methano-3-tyrosine, (1S-trans)-isomer 2,3-methano-m-tyrosine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















